6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
Description
Contextualization within Fused Heterocyclic Systems
Fused heterocyclic systems are organic compounds in which two or more rings, with at least one being a heterocycle, share a pair of atoms. The furo[3,2-b]pyridine (B1253681) structure is a prime example, consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. doaj.org This fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic environment, making it a versatile building block in medicinal chemistry and materials science. The parent compound, furo[3,2-b]pyridine, is also known as 4-azabenzo[b]furan. nih.gov
The arrangement of the atoms in the furo[3,2-b]pyridine system, where a five-membered furan ring is attached to the third and second positions of a six-membered pyridine ring, is just one of several possible isomers. doaj.orguni.lu For instance, furo[2,3-b]pyridines, also known as 7-azabenzofurans, represent another class of these fused systems with distinct chemical properties and biological activities. researchgate.net The specific isomeric structure is crucial as it dictates the molecule's three-dimensional shape, reactivity, and how it interacts with biological targets.
Significance of Furo[3,2-b]pyridine Scaffolds in Modern Organic Synthesis
The furo[3,2-b]pyridine scaffold is considered a "privileged structure" in drug development, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This has led to significant research into its derivatives for a wide array of pharmacological applications. doaj.org Compounds containing this scaffold have been investigated for their potential as anticancer, antiviral, antifungal, and antibiotic agents. doaj.orgresearchgate.net
Notably, furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of certain kinases, such as cdc-like kinases (CLKs), which play a role in pre-mRNA splicing. nih.gov They have also been explored as modulators of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. nih.gov The synthesis of these scaffolds often involves sophisticated chemical transformations, including cycloaddition, cycloisomerization, and various cross-coupling reactions catalyzed by metals like palladium and copper. doaj.orgstorkapp.me
Importance of Aldehyde and Halogen Functionalities as Synthetic Handles
The compound 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde possesses two key functional groups that are of immense value in synthetic organic chemistry: a bromine atom and an aldehyde group. These "synthetic handles" provide chemists with specific sites on the molecule to carry out further chemical modifications.
Halogenated organic compounds are fundamental building blocks in a multitude of organic transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov The bromine atom on the pyridine ring of the title compound can be readily replaced by other functional groups through reactions like the Suzuki or Stille couplings, allowing for the introduction of diverse molecular fragments. This versatility is crucial for creating libraries of related compounds to explore structure-activity relationships in drug discovery.
Aldehydes are among the most common and versatile functional groups in organic synthesis. nih.gov The aldehyde group in this compound can undergo a wide range of reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. It also serves as an electrophilic site for nucleophilic attack, enabling the formation of new carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions. This reactivity allows for the elaboration of the molecule's structure, building complexity and tailoring its properties for specific applications. chemimpex.com The halogenation of aldehydes and ketones is a common laboratory reaction that can be catalyzed by either acid or base. libretexts.orgpressbooks.publibretexts.org
Overview of Research Trajectories for Complex Organic Compounds
The study of complex organic molecules like this compound is part of a broader trend in organic synthesis focused on creating novel molecules with specific functions. Modern synthetic strategies are often guided by principles such as retrosynthetic analysis, which involves deconstructing a complex target molecule into simpler, commercially available starting materials. ekb.eg
The ultimate goal of synthesizing complex organic compounds is often to address societal needs, particularly in the areas of medicine and materials science. ekb.eg By creating novel molecules, researchers can explore new chemical space, leading to the discovery of new drugs, innovative materials with unique properties, and a deeper understanding of the fundamental principles of chemical structure and reactivity. ekb.egresearchgate.netresearchgate.net
Data for this compound
| Property | Value | Source |
| CAS Number | 1171920-28-7 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₈H₄BrNO₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 226.03 g/mol | sigmaaldrich.comscbt.com |
| Physical Form | Liquid | sigmaaldrich.com |
| InChI Key | GKQNDTWNODMNSB-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNDTWNODMNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674078 | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-28-7 | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromofuro[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Bromofuro 3,2 B Pyridine 2 Carbaldehyde
Retrosynthetic Disconnection Strategies for the Furo[3,2-b]pyridine (B1253681) Core
The retrosynthetic analysis of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde reveals several plausible disconnection points. The primary strategies for disconnecting the furo[3,2-b]pyridine core involve either the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) or the construction of the pyridine ring fused to a furan.
A common approach involves the disconnection of the furan ring, leading to a 3-hydroxypyridine (B118123) derivative with a suitable two-carbon unit at the 2-position. This unit can be an alkyne, which can undergo an intramolecular cyclization. Alternatively, a disconnection can be made at the C-O and C-C bonds of the furan ring, suggesting a strategy starting from a 2,3-disubstituted pyridine.
Another viable retrosynthetic pathway begins with a furan derivative, upon which the pyridine ring is constructed. This could involve, for example, the annulation of a pyridine ring from a suitably functionalized aminofuran derivative.
Synthesis of Key Precursors and Intermediates
The synthesis of this compound necessitates the carefully planned construction of the heterocyclic core and the regioselective introduction of the bromo and carbaldehyde functionalities.
Construction of the Furo[3,2-b]pyridine Ring System
The formation of the furo[3,2-b]pyridine skeleton can be achieved through various synthetic routes. doaj.org A prevalent method involves the palladium-catalyzed Sonogashira coupling of a terminal alkyne with a suitably substituted halopyridine, followed by an intramolecular cyclization. nih.govnih.gov For instance, a 2-alkynyl-3-hydroxypyridine can undergo a 5-endo-dig cyclization to form the furan ring.
Another strategy involves the reaction of a 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne in the presence of a palladium/copper catalyst system. This approach facilitates a sequential C-C coupling followed by a C-O bond-forming reaction in a single pot to yield 2-substituted furo[3,2-b]pyridines. nih.govnih.gov The use of ultrasound irradiation has been shown to assist this transformation. nih.govnih.gov
Furthermore, the furo[2,3-b]pyridine (B1315467) core, a constitutional isomer, has been synthesized via nucleophilic aromatic substitution on 2-halopyridines, followed by ring closure. nih.gov Similar principles can be applied to the synthesis of the furo[3,2-b]pyridine system.
A summary of representative conditions for the construction of the furo[3,2-b]pyridine ring system is presented in the table below.
| Starting Materials | Reagents and Conditions | Product Type |
| 3-Chloro-2-hydroxypyridine, Terminal Alkyne | 10% Pd/C, CuI, PPh₃, Et₃N, EtOH, Ultrasound irradiation | 2-Substituted furo[3,2-b]pyridines |
| 3-Iodo-4-hydroxypyridine, Terminal Alkyne | Pd catalyst, CuI, Diisopropylamine, DMF, 70 °C | Furo[3,2-c]pyridine derivatives |
| 3-Phenoxypyridine (B1582220) 1-Oxides | Pd-catalyzed intramolecular dual C-H activation | Benzofuro[3,2-b]pyridine 1-oxides |
Installation of the Bromo Functionality (Regioselectivity)
The introduction of a bromine atom at the 6-position of the furo[3,2-b]pyridine core is a crucial step. This can be achieved either by starting with a pre-brominated pyridine precursor or by direct bromination of the formed furo[3,2-b]pyridine ring system.
Starting with a pre-brominated pyridine, such as 2,6-dibromopyridine (B144722) or a similarly substituted precursor, allows for the bromo functionality to be carried through the synthesis of the furo[3,2-b]pyridine core. The regioselectivity of subsequent reactions, such as metalation or coupling, can then be controlled to build the furan ring.
Direct bromination of the furo[3,2-b]pyridine skeleton would proceed via an electrophilic aromatic substitution mechanism. The pyridine ring is generally electron-deficient and undergoes electrophilic substitution under forcing conditions, typically at the 3- and 5-positions. youtube.comquora.com However, the fused electron-rich furan ring can influence the regioselectivity. The precise outcome of the bromination would depend on the reaction conditions and the electronic nature of any existing substituents on the ring system.
Introduction of the Carbaldehyde Moiety (Formylation Methods)
The formylation of the furo[3,2-b]pyridine system to introduce the carbaldehyde group at the 2-position of the furan ring is a key transformation. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. doaj.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
The furan ring is electron-rich and is expected to undergo electrophilic substitution, such as formylation, preferentially at the C2 position. The Vilsmeier-Haack reaction has been successfully applied to the formylation of various fused heterocyclic systems, including pyrido[2,3-d]pyrimidines. doaj.org Therefore, treatment of 6-bromofuro[3,2-b]pyridine (B1289315) with the Vilsmeier reagent is a highly plausible route to afford this compound.
Alternatively, the formyl group can be introduced by the oxidation of a corresponding 2-methyl or 2-hydroxymethylfuro[3,2-b]pyridine precursor.
Advanced Synthetic Routes and Optimized Reaction Conditions
To enhance efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions are valuable strategies in heterocyclic synthesis.
One-Pot and Multicomponent Reactions for Heterocyclic Synthesis
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single operation to form a product that contains substantial portions of all the reactants, are also powerful tools for the synthesis of complex heterocyclic systems. While a specific MCR for the direct synthesis of this compound has not been reported, the development of such a reaction, potentially involving a brominated pyridine component, an alkyne, and a formylating agent or its precursor, represents an area for future synthetic exploration.
The table below summarizes various reagents that can be used in the Vilsmeier-Haack formylation.
| Formylating System | Typical Substrates |
| DMF / POCl₃ | Electron-rich aromatic rings |
| DMF / Oxalyl chloride | Activated aromatic compounds |
| N-Formylpiperidine / POCl₃ | Heteroaromatic compounds |
Metal-Catalyzed and Metal-Free Methodologies
The formation of the furo[3,2-b]pyridine scaffold, the essential backbone of the target molecule, can be achieved through various synthetic routes, including both metal-catalyzed and metal-free approaches.
Metal-Catalyzed Methodologies:
Palladium and copper-catalyzed cross-coupling reactions are prominent in the synthesis of the furo[3,2-b]pyridine core. A common and effective strategy involves a one-pot sequential Sonogashira coupling and C-O bond formation. nih.gov This approach typically starts with a substituted pyridine, such as 3-chloro-2-hydroxypyridine, which undergoes a palladium-catalyzed coupling with a terminal alkyne. nih.gov The resulting intermediate then undergoes an intramolecular cyclization, often facilitated by a copper catalyst, to form the furan ring fused to the pyridine. The use of ultrasound irradiation has been shown to assist this process. nih.gov
Another metal-catalyzed approach involves the intramolecular dual C-H activation of a precursor like 3-phenoxypyridine 1-oxide, catalyzed by palladium, to yield a benzofuro[3,2-b]pyridine 1-oxide, which can then be deoxygenated. acs.org While this method yields a benzofuran (B130515) ring fused to the pyridine, it highlights the utility of palladium in facilitating the formation of the furan ring.
The following table summarizes a representative metal-catalyzed synthesis for a substituted furo[3,2-b]pyridine:
| Starting Material | Reagents and Catalysts | Product | Key Transformation | Reference |
| 3-chloro-2-hydroxypyridine | Terminal alkyne, 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | 2-substituted furo[3,2-b]pyridine | One-pot Sonogashira coupling and cyclization | nih.gov |
Metal-Free Methodologies:
While metal-catalyzed reactions are prevalent, metal-free alternatives for the construction of related fused heterocyclic systems exist. For instance, the synthesis of benzofuro[3,2-b]pyridine derivatives can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine. rsc.org Although this specific example leads to a benzofuran derivative, the underlying principle of annulation presents a potential metal-free strategy for the furo[3,2-b]pyridine core.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of this compound necessitates precise control over the placement of the bromo and carbaldehyde functional groups. This is primarily a challenge of regioselectivity.
Regioselectivity:
The introduction of substituents at specific positions on the furo[3,2-b]pyridine ring is a critical aspect of the synthesis. The regioselectivity of functionalization is often directed by the inherent electronic properties of the heterocyclic system and can be controlled through carefully chosen reagents and reaction conditions.
A powerful technique for achieving regioselective functionalization is through litiation . The furo[3,2-b]pyridine framework can undergo successive regioselective lithiations, allowing for the introduction of various electrophiles at specific sites. nih.gov By controlling the lithiating agent and reaction conditions, it is possible to direct the deprotonation to a specific carbon atom, which then acts as a nucleophile to attack an electrophile.
For the synthesis of the target molecule, a plausible strategy involves the initial preparation of the furo[3,2-b]pyridine core, followed by sequential or strategically ordered functionalization. For instance, one could envision a two-step process:
Formylation at the 2-position: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings and could potentially be used to introduce the carbaldehyde group at the 2-position of the furo[3,2-b]pyridine ring system. wikipedia.orgyoutube.com This reaction typically employs a substituted formamide (B127407) (like DMF) and phosphorus oxychloride. wikipedia.org Alternatively, lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a viable route. commonorganicchemistry.comclockss.org
Bromination at the 6-position: The introduction of the bromine atom at the 6-position of the pyridine ring can be challenging due to the directing effects of the fused furan ring and the existing carbaldehyde group. Direct bromination of pyridine itself typically occurs at the 3-position under harsh conditions. However, for fused pyridine systems, the regioselectivity can be altered. The existence of the compound 6-bromo-2-iodofuro[3,2-b]pyridine (B1521768) in chemical databases suggests that functionalization at the 6-position is achievable. uni.lu A potential route could involve a directed ortho-metalation strategy on a pre-functionalized furo[3,2-b]pyridine.
The following table outlines a potential regioselective functionalization sequence:
| Intermediate | Reaction | Reagents | Product | Key Consideration | Reference |
| Furo[3,2-b]pyridine | Formylation | POCl3, DMF (Vilsmeier-Haack) or n-BuLi then DMF | Furo[3,2-b]pyridine-2-carbaldehyde | The furan ring is electron-rich and may direct formylation to the 2-position. | wikipedia.orgclockss.org |
| Furo[3,2-b]pyridine-2-carbaldehyde | Bromination | e.g., NBS, or via lithiation/bromination | This compound | The existing aldehyde is a deactivating group, potentially directing substitution to the 6-position. | - |
Chemo- and Stereoselectivity:
For the synthesis of this compound, chemoselectivity would be important if other reactive functional groups were present in the starting materials or intermediates. For instance, during the formylation or bromination steps, the chosen reagents should selectively react at the desired position without affecting other parts of the molecule. As the target molecule is achiral, stereoselectivity is not a primary concern in its synthesis.
Comparative Analysis of Synthetic Approaches
The choice of synthetic strategy for this compound depends on factors such as the availability of starting materials, desired yield, and scalability.
| Synthetic Approach | Advantages | Disadvantages |
| Metal-Catalyzed Core Synthesis followed by Functionalization | High efficiency and modularity for constructing the furo[3,2-b]pyridine core. nih.gov Well-established and versatile cross-coupling reactions. | May require expensive and sensitive catalysts. Removal of metal residues can be a concern for certain applications. |
| Metal-Free Core Synthesis followed by Functionalization | Avoids the use of expensive and potentially toxic metals. Can offer different regioselectivity compared to metal-catalyzed routes. | May require harsher reaction conditions or more complex starting materials. Yields might be lower compared to catalyzed reactions. |
| Regioselective Lithiation for Functionalization | Provides excellent control over the position of functional group introduction. nih.gov Allows for the synthesis of a wide range of polyfunctionalized derivatives. | Requires strictly anhydrous and inert conditions. The use of strong organolithium bases can be hazardous on a large scale. |
| Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) | Often uses readily available and inexpensive reagents. wikipedia.org Can be a straightforward method for formylation. | Regioselectivity can be difficult to control, especially in complex heterocyclic systems. May not be suitable for all substrates. |
Reactivity and Derivatization of 6 Bromofuro 3,2 B Pyridine 2 Carbaldehyde
Transformations Involving the Carbaldehyde Functional Group
The carbaldehyde group at the 2-position of the furo[3,2-b]pyridine (B1253681) ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and redox transformations.
Nucleophilic Additions and Condensation Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles. While specific studies on 6-bromofuro[3,2-b]pyridine-2-carbaldehyde are not extensively documented, the reactivity can be inferred from analogous structures such as furan-2-carboxaldehydes and pyridine-2-carboxaldehydes. For instance, condensation reactions with active methylene compounds, like malonates and nitroalkanes, are expected to proceed smoothly, often catalyzed by a base.
One notable condensation reaction is the Erlenmeyer-Plöchl synthesis of azlactones, which involves the reaction of an aldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate. This reaction, when applied to substituted furan-2-carboxaldehydes, yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones researchgate.net. It is anticipated that this compound would undergo a similar transformation.
Oxidation and Reduction Pathways
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. While specific oxidizing and reducing agents for this compound have not been reported, standard reagents used for similar heterocyclic aldehydes are expected to be effective.
Selective oxidation of related thieno[2,3-b]pyridine carboxamides has been achieved using reagents like sodium hypochlorite, leading to oxidative dimerization under certain conditions acs.org. However, for the conversion of the aldehyde to a carboxylic acid, milder oxidizing agents such as silver oxide or potassium permanganate would likely be employed to avoid unwanted side reactions on the electron-rich furo[3,2-b]pyridine system.
For the reduction of the aldehyde to the corresponding alcohol, (6-bromofuro[3,2-b]pyridin-2-yl)methanol, common reducing agents like sodium borohydride in an alcoholic solvent would be the method of choice due to its mildness and selectivity for the carbonyl group.
Formation of Schiff Bases, Oximes, and Hydrazones
The condensation of the carbaldehyde with primary amines is a facile route to the synthesis of Schiff bases (imines). This reaction is widely used in the preparation of ligands for coordination chemistry and as intermediates in organic synthesis asianpubs.orgresearchgate.netdergipark.org.tr. The reaction of pyridine-2-carbaldehyde with various amines to form Schiff bases is a well-established process, typically carried out by refluxing the reactants in an alcoholic solvent dergipark.org.tr.
Similarly, reaction with hydroxylamine hydrochloride yields the corresponding oxime. This transformation is characteristic of aldehydes and ketones and is expected to proceed readily with this compound.
The formation of hydrazones is achieved through the condensation of the aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine). These reactions are generally straightforward and provide crystalline derivatives that can be useful for characterization purposes. The synthesis of hydrazones from pyridine-2-carboxaldehyde has been well-documented google.com.
Reactivity of the Bromo Substituent
The bromine atom at the 6-position of the furo[3,2-b]pyridine ring serves as a valuable handle for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 6-position of the furo[3,2-b]pyridine nucleus is well-suited for such transformations.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes soton.ac.ukwikipedia.orgsemanticscholar.orgorganic-chemistry.orgresearchgate.netnih.gov. This reaction is highly valuable for the synthesis of substituted alkynes. The Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated, indicating that the bromo substituent at the 6-position of a pyridine (B92270) ring is amenable to this transformation soton.ac.uk. It is therefore highly probable that this compound would undergo Sonogashira coupling to afford the corresponding 6-alkynyl derivatives.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.orgresearchgate.net. This reaction is a versatile method for the formation of carbon-carbon bonds. The Heck reaction has been successfully applied to a wide range of aryl bromides, including those containing heterocyclic motifs. Although specific examples with the 6-bromofuro[3,2-b]pyridine (B1289315) scaffold are scarce, the general applicability of the Heck reaction suggests its potential for the derivatization of this compound.
| Cross-Coupling Reaction | Reagents | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂, Base | Pd(0) or Pd(II) complex | 6-Aryl-furo[3,2-b]pyridine-2-carbaldehyde |
| Sonogashira | Terminal alkyne, Base | Pd complex, Cu(I) salt | 6-Alkynyl-furo[3,2-b]pyridine-2-carbaldehyde |
| Heck | Alkene, Base | Pd(0) or Pd(II) complex | 6-Alkenyl-furo[3,2-b]pyridine-2-carbaldehyde |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate stackexchange.comwikipedia.orgnih.govyoutube.comnih.govsci-hub.senih.gov. The 6-position is equivalent to the 2-position in terms of this electronic effect. Therefore, the bromo substituent at the 6-position of this compound should be susceptible to displacement by strong nucleophiles.
Typical nucleophiles for SNAr reactions on halopyridines include alkoxides, thiolates, and amines. The reaction often requires elevated temperatures to proceed at a reasonable rate. The presence of the electron-withdrawing furo[3,2-b] fused ring system may further activate the pyridine ring towards nucleophilic attack.
Metal-Halogen Exchange and Subsequent Quenching
Metal-halogen exchange is a powerful synthetic tool for the functionalization of aryl and heteroaryl halides. wikipedia.org In the case of this compound, the bromine atom at the 6-position of the pyridine ring is susceptible to this transformation. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive furo[3,2-b]pyridyl-6-lithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 6-position.
The general course of the reaction proceeds via an initial exchange of the bromine atom with the metal from the organometallic reagent. The rate of this exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles.
A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing halogen–metal exchange on bromoheterocyclics bearing acidic protons under non-cryogenic conditions, which could potentially be adapted for this system to enhance selectivity. nih.gov
Table 1: Plausible Products from Metal-Halogen Exchange and Quenching of this compound (Hypothetical)
| Electrophile | Quenching Reagent | Potential Product at C-6 |
| Carbon dioxide | CO₂ | 6-Carboxyfuro[3,2-b]pyridine-2-carbaldehyde |
| Aldehydes/Ketones | RCHO / RCOR' | 6-(Hydroxyalkyl)furo[3,2-b]pyridine-2-carbaldehyde |
| Alkyl halides | RX | 6-Alkylfuro[3,2-b]pyridine-2-carbaldehyde |
| Disulfides | RSSR | 6-(Alkylthio)furo[3,2-b]pyridine-2-carbaldehyde |
| Borates | B(OR)₃ | 6-(Boronic acid)furo[3,2-b]pyridine-2-carbaldehyde |
| Silyl halides | R₃SiCl | 6-(Trialkylsilyl)furo[3,2-b]pyridine-2-carbaldehyde |
This table presents hypothetical products based on the general reactivity of organolithium species generated via metal-halogen exchange.
Reactivity of the Furo[3,2-b]pyridine Ring System
The furo[3,2-b]pyridine ring system is an aromatic heterocyclic compound composed of a furan (B31954) ring fused to a pyridine ring. hmdb.ca The electronic properties of this system are a hybrid of its constituent rings: the furan ring is electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient and generally resistant to electrophilic substitution but susceptible to nucleophilic attack.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.org Any electrophilic attack on the pyridine ring would likely occur at the C-3 or C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. In this compound, the pyridine ring is already substituted at positions 2 and 6.
Conversely, the furan ring is electron-rich and is expected to be the more reactive site for electrophilic aromatic substitution. In analogous furo[3,2-c]pyridine systems, electrophilic substitution such as nitration has been shown to occur on the furan ring. doi.org Specifically, nitration of furo[3,2-c]pyridine yields the 2-nitro derivative. doi.org For the furo[3,2-b]pyridine system, it is reasonable to predict that electrophilic attack would preferentially occur at the C-3 position of the furan ring, as the C-2 position is already occupied by the aldehyde group.
Studies on the nitration and acylation of substituted benzo[b]furo[2,3-c]pyridines have shown that substitution occurs exclusively at the 6-position of the annelated benzene ring. researchgate.net While this is a different isomer, it highlights the directing effects of the fused heterocyclic system.
The furo[3,2-b]pyridine ring system can potentially participate in cycloaddition reactions, although specific examples involving this compound are not documented in the reviewed literature. The furan moiety, in principle, can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), although its aromatic character often requires harsh reaction conditions or the use of highly reactive dienophiles.
Intramolecular cycloaddition reactions have been explored in related systems. For instance, model studies on the intramolecular cycloaddition of furo[3,4-b]indole systems have been conducted as an approach to alkaloid synthesis. nih.gov These reactions often involve the in situ generation of a reactive diene. Another study reported a dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines to construct benzofuro[3,2-b]indol-3-one derivatives. nih.gov While these examples are on different but related heterocyclic systems, they suggest the potential for the furan portion of the furo[3,2-b]pyridine ring to undergo cycloaddition under appropriate conditions. The electron-withdrawing aldehyde group at the 2-position might influence the dienophilic or dienic character of the furan ring.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the furo[3,2-b]pyridine (B1253681) core.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom, the nitrogen atom in the pyridine (B92270) ring, the furan (B31954) oxygen, and the carbonyl group of the aldehyde.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons which are not observed in the proton spectrum. The positions of the signals would be characteristic of the aromatic, furan, and carbonyl carbons.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Prediction based on standard NMR principles)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 (aldehyde) | 9.9 - 10.2 | s | - |
| H-3 | 7.5 - 7.8 | s | - |
| H-5 | 8.3 - 8.6 | d | ~2.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Prediction based on standard NMR principles)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (aldehyde C=O) | 185 - 190 |
| C-2' (furan C) | 150 - 155 |
| C-3 | 115 - 120 |
| C-3a | 145 - 150 |
| C-5 | 140 - 145 |
| C-6 | 118 - 123 |
| C-7 | 110 - 115 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To move from predicted shifts to a confirmed structure, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, a cross-peak between H-5 and H-7 would be expected, confirming their coupling through the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-5, and C-7 based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the connectivity across quaternary carbons and heteroatoms. Correlations would be expected from the aldehyde proton (H-2) to C-2' and C-3, and from H-3 to C-2', C-3a, and C-7a. These correlations are crucial for confirming the fusion of the furan and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the molecule. For a planar molecule like this, NOESY can help to confirm the proximity of certain protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. For this compound (C₈H₄BrNO₂), the expected monoisotopic mass is 224.94254 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Data sourced from PubChem predictions) uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 225.94982 |
| [M+Na]⁺ | 247.93176 |
Fragmentation Pattern Interpretation
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule. The fragmentation pattern is a unique fingerprint of the compound and can provide valuable structural information. Key expected fragmentation pathways would include the loss of the bromine atom, the aldehyde group (as CO or CHO), and potentially the cleavage of the furan ring. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in characteristic doublets for bromine-containing fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C=N bond stretches, the C-O-C stretch of the furan ring, and the C-Br stretch.
Table 4: Expected Infrared Absorption Bands for this compound (Based on typical functional group absorption regions)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium |
| Aldehyde C=O Stretch | 1680-1700 | Strong |
| Aromatic C=C and C=N Stretches | 1550-1620 | Medium to Strong |
| Furan C-O-C Stretch | 1050-1250 | Strong |
The combination of these advanced spectroscopic techniques would provide a comprehensive and unambiguous characterization of the chemical structure of this compound, which is a critical step for any further investigation or application of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and crystal packing, offering a complete picture of the molecule's solid-state conformation.
While specific crystallographic data for this compound is not widely published, analysis of a closely related structure, 6-bromopyridine-2-carbaldehyde, provides insightful parallels. researchgate.netnih.gov For the analogous compound, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/a. researchgate.net The molecule was found to be essentially planar. researchgate.net It is anticipated that this compound, upon successful crystallization, would also exhibit a high degree of planarity due to the fused aromatic furo[3,2-b]pyridine ring system.
The expected crystallographic analysis for this compound would involve the following steps:
Crystal Growth: High-purity material would be dissolved in a suitable solvent or solvent mixture, and crystals would be grown through slow evaporation, vapor diffusion, or cooling techniques.
Data Collection: A single, high-quality crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is then collected on a detector.
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, followed by refinement to yield a final, precise structural model.
The resulting data would be presented in a crystallographic information file (CIF), containing atomic coordinates, bond lengths, angles, and other critical parameters.
Table 1: Anticipated Crystal and Structural Refinement Data Parameters for this compound (Note: This table is predictive and based on typical parameters for similar organic molecules)
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C8H4BrNO2 |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 226.03 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The description of the symmetry of the crystal. | e.g., P21/c, P-1 |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | To be determined |
| Volume | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
| Calculated Density | The density of the material calculated from the crystallographic data. | To be determined |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to verify its accuracy. For this compound, the expected empirical formula is C₈H₄BrNO₂.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element. The percentage of bromine can be determined by other methods, such as ion chromatography after combustion.
Table 2: Theoretical vs. Experimental Elemental Analysis for C₈H₄BrNO₂ (Note: Experimental values are hypothetical and represent an acceptable range for a high-purity sample)
| Element | Theoretical Mass % | Acceptable Experimental Range (%) |
|---|---|---|
| Carbon (C) | 42.51% | 42.51 ± 0.4 |
| Hydrogen (H) | 1.78% | 1.78 ± 0.2 |
| Nitrogen (N) | 6.20% | 6.20 ± 0.3 |
| Oxygen (O) | 14.16% | (Typically determined by difference) |
| Bromine (Br) | 35.35% | 35.35 ± 0.4 |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of a compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be developed.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The compound and any impurities are separated based on their differential partitioning between the two phases.
Detection: A UV-Vis detector is commonly used, as the furo[3,2-b]pyridine core is expected to have a strong UV absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak.
Table 3: Representative HPLC Method Parameters for Purity Analysis (Note: These are typical starting parameters and would require optimization)
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | ~254 nm or determined by UV scan |
| Injection Volume | 5-10 µL |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Given the aldehyde functional group and the heterocyclic nature of this compound, it should have sufficient volatility and thermal stability for GC analysis. osha.govnih.gov
Principle: The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and interactions with the stationary phase.
Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity. cdc.gov For structural confirmation of any separated impurities, a Mass Spectrometer (MS) can be coupled to the GC (GC-MS). nih.gov The purity is assessed by the relative peak areas in the resulting chromatogram.
The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, confirming its structure, empirical formula, and purity with a high degree of confidence.
Computational and Theoretical Investigations of 6 Bromofuro 3,2 B Pyridine 2 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory, DFT)
Electronic Structure and Molecular Orbital Analysis
There are currently no published studies detailing the electronic structure or providing a molecular orbital (MO) analysis for 6-bromofuro[3,2-b]pyridine-2-carbaldehyde. A theoretical investigation of this nature would involve calculating the shapes and energies of the molecular orbitals, which is fundamental to understanding the compound's chemical behavior. This analysis would reveal how the fusion of the furan (B31954) and pyridine (B92270) rings, along with the presence of the bromine and carbaldehyde substituents, influences the electronic environment of the molecule.
Frontier Molecular Orbital (FMO) Theory Applications
Specific applications of frontier molecular orbital (FMO) theory to this compound have not been reported in the available scientific literature. FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the HOMO-LUMO gap is crucial for predicting a molecule's reactivity, kinetic stability, and electronic transitions. For this compound, FMO analysis would help identify the most likely sites for nucleophilic and electrophilic attack.
| FMO Parameter | Calculated Value (a.u.) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Conformational Analysis and Energy Minimization Studies
No specific conformational analysis or energy minimization studies for this compound are available in the public domain. Such studies are essential for determining the most stable three-dimensional structure of the molecule. By calculating the potential energy surface as a function of bond rotations, researchers can identify the global and local energy minima, which correspond to the most probable conformations of the molecule. For this compound, a key aspect would be the orientation of the carbaldehyde group relative to the fused ring system.
Reaction Mechanism Modeling and Transition State Analysis
Detailed computational modeling of reaction mechanisms and transition state analyses involving this compound has not been documented. This type of theoretical investigation is used to elucidate the step-by-step pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine reaction barriers and predict the feasibility and kinetics of a proposed transformation.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, there are no published computational studies focused on the prediction of spectroscopic parameters for this compound. Theoretical calculations, often using DFT, can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
In Silico Screening for Novel Reactivity or Interactions
There is no information available regarding the use of this compound in any in silico screening campaigns. Such computational methods are employed to virtually screen large libraries of compounds against biological targets to identify potential drug candidates or to predict novel chemical reactivity. The furo[3,2-b]pyridine (B1253681) scaffold itself has been identified as a privileged structure in medicinal chemistry, suggesting that derivatives like this compound could be of interest for future in silico studies. nih.gov
Applications of 6 Bromofuro 3,2 B Pyridine 2 Carbaldehyde in Advanced Chemical Synthesis
Building Block for Complex Natural Product Synthesis
While direct applications of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active alkaloids. The furopyridine core, for instance, is found in furoquinoline alkaloids isolated from the Rutaceae plant family. nih.gov The presence of both a reactive aldehyde group, suitable for carbon-carbon bond formation and functional group transformations, and a bromo substituent, amenable to a wide array of cross-coupling reactions, positions this compound as a valuable synthon for the construction of complex heterocyclic systems analogous to natural products.
The aldehyde functionality can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations to elaborate the carbon skeleton. Simultaneously, the bromine atom on the pyridine (B92270) ring can be exploited for Suzuki, Stille, Heck, or Sonogashira coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This dual reactivity makes it a potent tool for the convergent synthesis of intricate molecular targets.
Precursor for Advanced Organic Materials (e.g., Polymers, Optoelectronic Materials)
The furo[3,2-b]pyridine (B1253681) scaffold is a subject of interest in materials science due to its inherent electronic properties. Theoretical studies on pyridine-furan oligomers have been conducted to investigate their structural and optoelectronic characteristics. rsc.orgnih.gov These studies suggest that the inclusion of such heterocyclic systems can have a significant impact on the ground state structures and stabilities of oligomers, which are often helical. nih.gov The absorption spectra of these helical oligomers are composed of multiple electronic transitions, indicating their potential for light-harvesting applications. nih.gov
This compound, with its reactive handles, serves as a promising monomer or precursor for the synthesis of novel polymers and optoelectronic materials. The aldehyde group can be utilized in polymerization reactions, such as polycondensation, to form the polymer backbone. The bromo group allows for post-polymerization modification via cross-coupling reactions, enabling the fine-tuning of the material's electronic and photophysical properties. The conjugated π-system of the furopyridine core, when incorporated into a larger polymeric structure, could lead to materials with interesting conductive or light-emitting properties. Research into pyridine-containing polymers has highlighted their diverse applications stemming from their unique electronic features. nih.gov
Table 2: Potential Polymerization and Modification Reactions
| Functional Group | Reaction Type | Potential Outcome |
| Aldehyde | Polycondensation | Formation of polymer backbone |
| Aldehyde | Knoevenagel Condensation | Introduction of electron-withdrawing groups |
| Bromo | Suzuki Coupling | Arylation/Heteroarylation |
| Bromo | Sonogashira Coupling | Alkynylation |
| Bromo | Heck Coupling | Vinylation |
Ligand or Catalyst Precursor in Organometallic Chemistry
The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a potential ligand precursor in organometallic chemistry. The aldehyde group can be readily converted into other coordinating moieties, such as imines (via condensation with primary amines) or alcohols (via reduction), to create bidentate or tridentate ligands. The electronic properties of the resulting metal complexes can be modulated by the substituents on the furopyridine ring.
Furthermore, the bromo- and aldehyde-functionalized furopyridine can be used to synthesize more complex ligand architectures. For instance, the aldehyde can be transformed into a phosphine group, a common coordinating agent in catalysis. The bromo-substituent allows for the coupling of this scaffold to other ligand fragments. While specific examples involving this compound are not prevalent, the synthesis of organometallic complexes and catalysts is a well-established application for functionalized pyridine derivatives. organometallics.it
Scaffold for Combinatorial Library Generation
The presence of two distinct and orthogonally reactive functional groups makes this compound an ideal scaffold for the generation of combinatorial libraries. The aldehyde group can be derivatized through a variety of reactions, including reductive amination, Wittig reactions, and the formation of hydrazones, oximes, and other C=N bonded systems. Subsequently, the bromo group can be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce a second point of diversity.
This sequential and chemoselective functionalization allows for the rapid synthesis of a large number of structurally diverse compounds from a single starting material. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties. The rigid furo[3,2-b]pyridine core provides a well-defined three-dimensional arrangement of the appended substituents, which is crucial for structure-activity relationship (SAR) studies. The pyridine-2,6-dicarboxamide scaffold, for example, has been widely used for the discerning detection of various analytes and in coordination chemistry. researchgate.net
Design and Synthesis of Functional Organic Molecules
The furo[3,2-b]pyridine core has been identified as a privileged scaffold in medicinal chemistry, notably for the development of potent and highly selective kinase inhibitors and effective modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Kinases are a critical class of drug targets, and the development of selective inhibitors is a major focus of pharmaceutical research. ed.ac.uk The furo[2,3-b]pyridine (B1315467) core, an isomer of the scaffold in the title compound, has also been investigated as a hinge-binding template for kinase inhibitors. nih.gov
This compound provides a versatile starting point for the synthesis of such functional organic molecules. The aldehyde can be used to introduce pharmacophoric groups or to link the scaffold to other molecular fragments. The bromo-substituent allows for the exploration of the chemical space around the pyridine ring through cross-coupling reactions, which is often crucial for optimizing the potency and selectivity of bioactive compounds. For instance, substituted furopyridine derivatives have been synthesized and evaluated as potential cytotoxic agents against cancer cell lines. cncb.ac.cn The design and synthesis of novel furopyrimidine derivatives as PI3K/AKT dual inhibitors have also been reported. rsc.org
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthetic Protocols
Future synthetic efforts will likely focus on improving the environmental footprint of producing 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde and its derivatives. Traditional multi-step syntheses of related furopyridines often require purification by column chromatography at multiple stages, which consumes large volumes of solvents. nih.gov Research will aim to develop more efficient, one-pot procedures that minimize waste and energy consumption.
Key areas of development include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to drive reactions under milder conditions.
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy input compared to conventional heating. A recent study on furan (B31954) derivatives demonstrated successful [2+2] photocycloaddition reactions using eco-friendly ECO-UVA lights and repurposed plastic reaction vessels. und.edu
Exploration of Photocatalytic and Electrocatalytic Transformations
Visible-light photocatalysis and electrocatalysis offer powerful, sustainable methods for activating molecules and forging new chemical bonds under mild conditions. researchgate.netrsc.org These techniques are particularly promising for the functionalization of heterocyclic compounds.
Future research on this compound will likely explore:
Photoredox Catalysis: Using light and a photocatalyst, such as ruthenium or iridium complexes, to generate radical intermediates from the furopyridine scaffold. researchgate.net This could enable novel C-H functionalization, cross-coupling reactions at the bromine position, or transformations of the aldehyde group, bypassing harsh traditional reagents. A recent study detailed a photocatalytic ring expansion that converts furans into 2-pyridones, highlighting the transformative potential of this technology on related scaffolds. nih.gov
Electrosynthesis: Employing electricity to drive redox reactions. This can be used for both the synthesis of the core structure and its subsequent modification. The electrocatalytic conversion of biomass-derived furan compounds like furfural (B47365) into value-added chemicals is an area of intense research, and these principles can be extended to more complex furan derivatives. rsc.org This method avoids stoichiometric chemical oxidants or reductants, generating minimal waste.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of chemical intermediates. When combined with automation, it allows for high-throughput screening, rapid optimization, and safer handling of hazardous reagents.
For this compound, this integration could lead to:
Improved Scalability and Safety: Seamlessly scaling up production from gram to kilogram quantities with enhanced control over reaction parameters like temperature and pressure. nih.gov
Rapid Derivative Library Synthesis: Connecting a flow reactor to automated purification and analysis systems would enable the rapid synthesis of hundreds of derivatives for structure-activity relationship (SAR) studies in drug discovery.
On-Demand Production: Manufacturing the exact amount of the compound as needed, reducing waste and the need for long-term storage of a potentially reactive aldehyde.
Expansion of Applications in Niche Chemical Technologies
While the furo[3,2-b]pyridine (B1253681) scaffold is primarily recognized for its role in medicinal chemistry as a kinase inhibitor, its unique electronic and structural properties suggest potential in other advanced technologies. researchgate.netnih.gov
Emerging opportunities include:
Organic Electronics: The conjugated π-system of the furopyridine core makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophene-based heterocycles, which are structurally similar, are already vital in these areas. researchgate.net
Chemical Sensors: By modifying the scaffold with specific recognition units, derivatives could be designed as fluorescent or colorimetric sensors for detecting metal ions, anions, or biologically important molecules. researchgate.net
Functional Materials: Incorporation of the furo[3,2-b]pyridine unit into larger polymeric or supramolecular structures could lead to new materials with tailored optical, thermal, or mechanical properties.
Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryo-EM)
As derivatives of this compound are developed as biological probes or drug candidates, advanced spectroscopic techniques will be crucial for their characterization.
Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of materials in the solid state. For insoluble derivatives or ligand-protein complexes, ssNMR can provide atomic-level information that is inaccessible by solution NMR. Studies on pyridine (B92270) derivatives have used 15N ssNMR to probe hydrogen bonding interactions with surfaces. acs.org Ultra-wideline ssNMR can characterize nuclei with very broad resonance patterns, providing detailed information about the local chemical environment in complex materials. youtube.com
Cryo-Electron Microscopy (Cryo-EM): Once a major breakthrough for large protein structures, Cryo-EM is now being applied to visualize the interactions between proteins and small molecule ligands at near-atomic resolution. nih.govnih.gov If a derivative of this compound binds to a protein target, Cryo-EM could be used to elucidate the precise binding mode, revealing key interactions that drive affinity and selectivity, thereby guiding further drug design. cryoem-solutions.comresearchgate.net A related technique, Microcrystal Electron Diffraction (MicroED), can even determine the structure of small organic molecules and peptides from nanocrystals. springernature.com
| Technique | Application for this compound Derivatives | Potential Insights |
| Solid-State NMR | Characterization of insoluble polymers or materials containing the furopyridine moiety. Analysis of ligand binding in a solid or aggregated protein sample. | Atomic-level structure, molecular dynamics, intermolecular interactions. acs.org |
| Cryo-EM | Determining the high-resolution structure of a protein-ligand complex. | Precise binding mode, conformational changes in the target protein upon binding. nih.govcryoem-solutions.com |
| MicroED | Structure determination of novel derivatives that form micro- or nanocrystals. | Unambiguous 3D molecular structure without the need for large single crystals. springernature.com |
Machine Learning and AI-Assisted Synthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. youtube.com These tools can analyze vast datasets of chemical reactions and properties to make predictions, suggest novel ideas, and accelerate the research cycle. chemai.io
Future directions include:
AI-Assisted Retrosynthesis: Using AI platforms to design the most efficient and cost-effective synthetic routes to complex target molecules derived from this compound. computabio.comchemcopilot.com These tools can propose novel disconnections and pathways that a human chemist might overlook. grace.com
Property Prediction: Training ML models to predict the physicochemical, biological, and electronic properties of virtual derivatives before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. For example, ML models have been successfully used to predict the regioselectivity of reactions on heterocycles and the thermophysical properties of thiophene (B33073) derivatives. researchgate.netnih.gov
Reaction Optimization: Employing algorithms to rapidly optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, reducing the amount of empirical trial-and-error experimentation. chemai.io
| AI/ML Application | Objective | Impact on Research |
| Retrosynthesis | Propose optimal synthetic pathways to new target molecules. nih.gov | Accelerates synthesis design, uncovers novel routes. grace.com |
| Property Prediction | Forecast biological activity, solubility, or electronic properties. mdpi.com | Prioritizes high-potential molecules for synthesis, reduces wasted effort. |
| Reaction Optimization | Identify the best reaction conditions for maximum yield and purity. | Minimizes experimental workload and resource consumption. chemai.io |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde, and how do key spectral features correlate with its structure?
Methodological Answer:
- 1H/13C NMR : The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm. Bromine’s inductive effect deshields adjacent protons, causing downfield shifts (e.g., pyridine protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 226.03 (C8H4BrNO2) and fragmentation patterns confirming the fused ring system .
- IR Spectroscopy : A strong C=O stretch (~1700 cm<sup>−1</sup>) confirms the aldehyde group .
Q. What synthetic routes are commonly employed for this compound, and what starting materials are critical?
Methodological Answer:
- Ring-Closing Strategies : Start with brominated pyridine or furan precursors. For example, 2-bromo-6-trifluoromethylpyridine derivatives can undergo cyclization with aldehyde-containing intermediates under Cu(I) catalysis .
- Electrophilic Bromination : Introduce bromine post-cyclization using NBS (N-bromosuccinimide) in DMF at 60–80°C, ensuring regioselectivity via directing effects of the aldehyde group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields when using different catalytic systems (e.g., Cu vs. Pd)?
Methodological Answer:
- Mechanistic Analysis : Cu(I) catalysts (e.g., CuCN) favor Ullman-type couplings but may produce halogenated byproducts. Pd catalysts (e.g., Pd(PPh3)4) enable Suzuki couplings but require strict anhydrous conditions .
- Byproduct Mitigation : Use HPLC or GC-MS to track side products. Optimize reaction time and temperature (e.g., 80°C for Cu vs. 100°C for Pd) to suppress decomposition .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the fused ring system?
Methodological Answer:
- Computational Modeling : Employ DFT calculations to predict reactive sites. The bromine atom at position 6 directs electrophiles to the 3-position of the pyridine ring due to its electron-withdrawing effect .
- Experimental Validation : Use deuterated solvents to monitor substituent effects via <sup>1</sup>H NMR. For example, nitration at the 3-position can be confirmed by distinctive NO2 proton shifts .
Q. How do steric and electronic factors influence the aldehyde group’s reactivity compared to simpler aromatic aldehydes?
Methodological Answer:
- Steric Hindrance : The fused ring system restricts nucleophilic access to the aldehyde, necessitating catalysts like piperidine for condensation reactions .
- Electronic Effects : The electron-deficient pyridine ring increases the aldehyde’s electrophilicity, accelerating Schiff base formation with amines (e.g., δ 10.2 ppm aldehyde proton shifts upon imine formation) .
Data Contradictions and Resolution
Q. How should researchers address conflicting literature reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Studies : Replicate conditions from divergent studies (e.g., pH 2 vs. pH 4) and monitor degradation via HPLC. The aldehyde group is prone to hydration at low pH, forming geminal diols .
- Stabilization Strategies : Use aprotic solvents (e.g., DMF) and store the compound at 4°C under inert gas to prevent hydrolysis .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
